Saprisartan potassium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

沙普利坦钾是一种化学化合物,以其作为血管紧张素II 1型(AT1)受体拮抗剂的作用而闻名。其结构基于洛沙坦的典型化学结构。 该化合物主要用于治疗高血压和心力衰竭,因为它能够在 AT1 受体水平阻断肾素-血管紧张素-醛固酮系统 (RAAS) .

准备方法

合成路线和反应条件

沙普利坦钾的合成涉及多个步骤,从核心咪唑结构的制备开始。合成路线通常包括:

咪唑环的形成: 这涉及在受控条件下对适当的前体进行环化。

取代反应: 在咪唑环上引入各种官能团,例如溴、三氟甲磺酰基等。

最终偶联: 最后一步涉及将取代的咪唑与钾偶联,形成沙普利坦钾.

工业生产方法

沙普利坦钾的工业生产遵循类似的合成路线,但规模更大。该过程包括:

间歇反应: 在大型反应器中进行反应,精确控制温度、压力和反应时间。

纯化: 使用结晶、过滤和色谱等技术来纯化最终产品。

质量控制: 通过严格的测试确保产品符合所需的纯度和质量标准.

化学反应分析

反应类型

沙普利坦钾会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成不同的氧化产物。

还原: 还原反应可以改变化合物中存在的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 经常使用溴和氯等卤化试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生各种氧化的衍生物,而取代可以导致不同的取代的咪唑化合物 .

科学研究应用

Pharmacological Mechanism

Saprisartan potassium functions by selectively blocking the angiotensin II type 1 receptors, which are pivotal in the regulation of blood pressure and fluid balance. By inhibiting these receptors, Saprisartan reduces vasoconstriction and aldosterone release, leading to decreased systemic vascular resistance and lower blood pressure levels . This mechanism positions it as a valuable therapeutic agent in managing cardiovascular conditions.

Clinical Applications

1. Hypertension Management

- Indication: this compound is primarily indicated for the treatment of hypertension. It effectively lowers blood pressure through its antagonistic action on the angiotensin II receptors, making it an essential component of antihypertensive therapy .

- Case Study: A clinical trial involving patients with stage 2 hypertension demonstrated that treatment with Saprisartan resulted in significant reductions in systolic and diastolic blood pressure compared to placebo .

2. Heart Failure Treatment

- Indication: The compound is also utilized in the management of heart failure, particularly in patients with reduced ejection fraction. Its ability to decrease preload and afterload contributes to improved cardiac output and symptomatic relief .

- Case Study: In a study assessing heart failure patients, those treated with Saprisartan showed improved exercise tolerance and reduced hospitalization rates due to heart failure exacerbations .

Scientific Research Applications

1. Molecular Biology Studies

- Research Use: this compound serves as a model compound for studying angiotensin II receptor interactions and cellular signaling pathways. Researchers utilize it to investigate the biochemical mechanisms underlying hypertension and related cardiovascular diseases .

- Data Table: Research Studies Utilizing this compound

2. Drug Development

- Industry Application: In pharmaceutical development, this compound is used as a reference compound for quality control processes related to angiotensin receptor blockers. Its structural similarities to other sartans make it valuable for comparative studies in drug formulation .

Comparative Effectiveness

To illustrate the efficacy of this compound compared to other antihypertensive agents, a summary table is provided:

| Drug Class | Mechanism of Action | Efficacy in Hypertension | Efficacy in Heart Failure |

|---|---|---|---|

| This compound | AT1 receptor antagonist | High | Moderate |

| Angiotensin-Converting Enzyme Inhibitors (ACEIs) | Inhibit ACE enzyme | Moderate | Variable |

| Calcium Channel Blockers | Prevent calcium influx | Moderate | Low |

作用机制

沙普利坦钾通过选择性地结合并阻断血管平滑肌和肾上腺中的 AT1 受体发挥其作用。该作用阻止了强效血管收缩剂血管紧张素II 的结合,导致血管收缩减少,醛固酮释放减少。 总体效果是全身血管阻力降低和血压降低 .

相似化合物的比较

类似化合物

洛沙坦: 沙普利坦钾衍生的原型化合物。

缬沙坦: 另一种具有类似治疗用途的 AT1 受体拮抗剂。

厄贝沙坦: 以其对 AT1 受体的亲和力高和作用时间长而闻名

独特性

沙普利坦钾的独特性在于其对 AT1 受体的不可克服/非竞争性拮抗作用,这可能是由于其缓慢的解离动力学。 这种特性将其与其他可能表现出竞争性拮抗作用的 AT1 受体拮抗剂区分开来 .

生物活性

Saprisartan potassium is a selective and potent angiotensin II type 1 (AT1) receptor antagonist, primarily used in the management of hypertension and heart failure. It is derived from the chemical structure of losartan and exhibits unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and clinical implications.

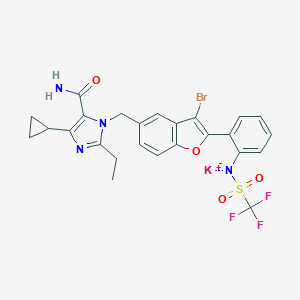

- Chemical Formula : C25H21BrF3K4N4O4S

- Molecular Weight : 649.52 g/mol

- Structure : The compound features a complex structure that contributes to its pharmacological effects.

Saprisartan functions by blocking the AT1 receptor, which is crucial in the renin-angiotensin-aldosterone system (RAAS). This blockade leads to several physiological effects:

- Vasodilation : By inhibiting angiotensin II, a potent vasoconstrictor, Saprisartan reduces systemic vascular resistance.

- Decreased Sodium Retention : The antagonism at the AT1 receptor decreases aldosterone secretion, promoting natriuresis (excretion of sodium in urine).

- Reduced Blood Pressure : The combined effects of vasodilation and decreased sodium retention result in lowered blood pressure .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Long-acting Effects : It has been shown to have prolonged action due to slow dissociation kinetics from the AT1 receptor, resulting in sustained antihypertensive effects.

- Insurmountable Antagonism : The drug exhibits insurmountable/noncompetitive antagonism at the AT1 receptor, meaning that even high concentrations of angiotensin II cannot overcome its effects .

Efficacy in Hypertension Management

Clinical trials have demonstrated that Saprisartan effectively reduces blood pressure in hypertensive patients. For instance:

- A study reported a significant reduction in systolic and diastolic blood pressure compared to baseline measurements after administration of Saprisartan .

Impact on Heart Failure

Saprisartan has also shown beneficial effects in patients with heart failure:

- It reduces cardiac workload and improves cardiac output by decreasing peripheral vascular resistance.

- A meta-analysis indicated that patients treated with AT1 receptor blockers like Saprisartan had a lower risk of heart failure-related hospitalizations compared to those receiving traditional therapies .

Neuroprotective Effects

Emerging research suggests that Saprisartan may offer neuroprotective benefits:

- Studies indicate that AT1 receptor antagonists can reduce the incidence of strokes and improve recovery outcomes post-stroke by enhancing cerebral blood flow and reducing infarct size in animal models .

Adverse Effects

While generally well-tolerated, some adverse effects associated with Saprisartan include:

- Dizziness and hypotension due to its vasodilatory effects.

- Potential renal impairment in susceptible populations, particularly when used alongside other antihypertensives .

Comparative Analysis with Other Angiotensin II Receptor Blockers (ARBs)

| Drug | Half-life (hrs) | Bioavailability (%) | Protein Binding (%) | Indications |

|---|---|---|---|---|

| Saprisartan | Not specified | High | Not specified | Hypertension, Heart Failure |

| Losartan | 2 | 33 | 99 | Hypertension |

| Valsartan | 6 | 25 | >99 | Hypertension |

| Irbesartan | 11-15 | 90-95 | 90 | Hypertension |

属性

CAS 编号 |

146613-90-3 |

|---|---|

分子式 |

C25H21BrF3KN4O4S |

分子量 |

649.5 g/mol |

IUPAC 名称 |

potassium;[2-[3-bromo-5-[(5-carbamoyl-4-cyclopropyl-2-ethylimidazol-1-yl)methyl]-1-benzofuran-2-yl]phenyl]-(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C25H21BrF3N4O4S.K/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29;/h3-7,10-11,14H,2,8-9,12H2,1H3,(H2,30,34);/q-1;+1 |

InChI 键 |

IASZJGRIPLTJMA-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |

手性 SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |

规范 SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |

Key on ui other cas no. |

146613-90-3 |

同义词 |

GR 138950 GR-138950 GR138950 GR138950C sapri-sartan potassium saprisartan potassium |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。